molecular formula C10H9ClN2O4 B12844037 Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate

Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B12844037
M. Wt: 256.64 g/mol
InChI Key: FKUJPPNQHQZJER-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyrrolo[1,2-b]pyridazine core, which is a fused bicyclic system containing nitrogen atoms, and it is functionalized with chloro, oxo, and ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyridazine derivative with ethyl chloroformate in the presence of a base can yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts or reagents like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a dihydroxy derivative.

Scientific Research Applications

Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro and oxo can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyridazine-3-carboxylate: Similar structure but different ring fusion.

    Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-c]pyridazine-3-carboxylate: Another isomer with a different ring fusion pattern.

Uniqueness

Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate is unique due to its specific ring fusion and functionalization, which can impart distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9ClN2O4

Molecular Weight

256.64 g/mol

IUPAC Name

ethyl 5-chloro-2,4-dioxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O4/c1-2-17-10(16)6-8(14)7-5(11)3-4-13(7)12-9(6)15/h3-4,6H,2H2,1H3,(H,12,15)

InChI Key

FKUJPPNQHQZJER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)C2=C(C=CN2NC1=O)Cl

Origin of Product

United States

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